molecular formula C10H20N2O2 B7965509 Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate

Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate

Cat. No.: B7965509
M. Wt: 200.28 g/mol
InChI Key: KHJAQTONQACTCR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol, features a protected azetidine ring, a valuable saturated heterocycle, and a primary amine functional group . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing the compound's stability and making it a versatile intermediate for multi-step synthetic protocols . Its primary research application lies in its role as a synthetic precursor for the construction of more complex molecules, particularly in the development of pharmaceutical candidates. The reactive amine handle allows for further functionalization through amide bond formation or alkylation, enabling researchers to explore structure-activity relationships and create diverse compound libraries. Available with a purity of ≥97%, it is supplied for laboratory and research and further manufacturing applications only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJAQTONQACTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines represents a regioselective method for azetidine ring formation. For tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate, this approach requires an epoxy amine precursor with a pre-installed 2-aminoethyl side chain. The reaction proceeds via a 4-exo-tet cyclization mechanism, where the amine nucleophile attacks the epoxide’s C4 position, forming the strained azetidine ring (Fig. 1).

Optimized Conditions :

  • Catalyst: 5 mol% La(OTf)₃

  • Solvent: Dichloroethane (0.2 M)

  • Temperature: Reflux (83°C)

  • Yield: Up to 95%

Key Advantages :

  • High regioselectivity for azetidine over competing pyrrolidine formation.

  • Tolerance of electron-rich and electron-deficient substituents on the amine.

  • Compatibility with acid-sensitive protecting groups (e.g., Boc, PMB).

Limitations :

  • Requires stereochemically defined cis-epoxy amines, which may necessitate additional synthetic steps.

  • Limited applicability to substrates prone to electrophilic aromatic substitution (e.g., aniline derivatives).

Functionalization of Preformed Azetidine Cores

Alkylation of tert-Butyl 3-Aminoazetidine-1-Carboxylate

A two-step strategy involves synthesizing tert-butyl 3-aminoazetidine-1-carboxylate followed by side-chain elongation. Source demonstrates the use of coupling reagents (EDCI/HOBT) to introduce acyl groups onto the azetidine amine. Adapting this method, the 2-aminoethyl side chain can be installed via reductive amination or alkylation:

Procedure :

  • Azetidine Core Synthesis :

    • Starting material: tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2).

    • React with 2-bromoethylamine hydrobromide in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃).

    • Yield: ~70% (estimated based on analogous reactions).

  • Amine Protection/Deprotection :

    • Protect the primary amine with a tert-butoxycarbonyl (Boc) group using Boc anhydride.

    • Final deprotection under acidic conditions (e.g., HCl/dioxane) yields the target compound.

Challenges :

  • Competing over-alkylation at the azetidine nitrogen.

  • Requires rigorous purification to isolate the monosubstituted product.

Green Chemistry Approaches

Microchannel Reactor-Enhanced Synthesis

Source highlights the use of microchannel reactors for efficient heat and mass transfer in heterocyclic synthesis. Applying this technology to this compound could optimize critical steps such as epoxide formation or Boc protection:

Case Study :

  • Oxidation Step : Continuous-flow oxidation of azetidine precursors using H₂O₂ in a microreactor improves safety and reduces reaction time compared to batch processes.

  • Boc Protection : Enhanced mixing in microchannels ensures uniform reagent distribution, minimizing side reactions.

Benefits :

  • 20–30% reduction in reaction time.

  • Improved yields (5–10% increase) due to precise temperature control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
La(OTf)₃ Catalysis85–95High regioselectivity, one-pot synthesisRequires chiral epoxy amine precursors
Alkylation65–75Modular side-chain introductionMultiple protection steps required
Microreactor75–85Scalability, reduced wasteHigh initial equipment cost

Mechanistic Insights and Stereochemical Considerations

Regioselectivity in Epoxy Aminolysis

The La(OTf)₃ catalyst stabilizes the transition state via Lewis acid interactions, favoring C4 attack over C3 due to reduced steric hindrance. Density functional theory (DFT) studies suggest a chair-like transition state where the amine nucleophile approaches the epoxide’s less substituted carbon.

Stereochemical Outcomes

  • Cis-Epoxy Amines : Yield azetidines with trans stereochemistry at the ring junction.

  • Chiral Auxiliaries : Use of (S)-configured epoxy amines preserves chirality during cyclization, critical for bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Azetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Applications/Notes
tert-Butyl 2-(2-aminoethyl)azetidine-1-carboxylate 2102410-79-5 C₁₀H₂₀N₂O₂ 200.28 2-aminoethyl N/A Drug intermediate; amine functionalization
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 3-bromoethyl N/A Alkylating agent for cross-coupling reactions
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ 201.27 3-hydroxyethyl N/A Polar substituent enhances solubility; used in CNS drug design
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) N/A C₁₉H₂₉NO₄ 335.44 3-hydroxybutyl, 2-methoxyphenyl 42% Regio- and diastereoselective synthesis; potential for chiral intermediates
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) N/A C₂₁H₂₈N₃O₄ 386.47 3-methoxy-oxoethyl, 3-pyrazolyl 70% Aza-Michael adduct; scaffold for kinase inhibitors
tert-Butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate 741705-54-4 C₁₀H₁₆ClNO₃ 233.69 2-chloroacetyl (chiral) N/A Chiral building block; used in asymmetric synthesis
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 3-amino, 2-methyl N/A Steric hindrance from methyl group affects reactivity

Research Findings and Trends

  • Medicinal Chemistry: Azetidine derivatives are prioritized for their conformational rigidity, which enhances binding affinity to biological targets. The aminoethyl variant (CAS 2102410-79-5) is being explored in covalent inhibitor design due to its primary amine .
  • Synthetic Methodologies : Advances in regioselective synthesis (e.g., Baldwin’s rules in ) and catalytic asymmetric reactions () are expanding access to complex azetidine scaffolds .
  • Thermodynamic Properties : Derivatives like tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8) exhibit moderate GI absorption and BBB permeability, as predicted by computational models .

Biological Activity

Tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, an aminoethyl side chain, and a tert-butyl ester functional group. The molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Azetidine Ring : The azetidine structure can be synthesized through cyclization reactions involving suitable precursors.
  • Introduction of the Aminoethyl Group : This can be achieved via nucleophilic substitution reactions.
  • Esterification : The final step involves the esterification of the carboxylic acid with tert-butanol to form the tert-butyl ester.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It has potential interactions with cellular receptors that mediate physiological responses.
  • Signal Transduction : The compound may affect signaling pathways involved in cell growth and apoptosis.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines indicate a dose-dependent response, suggesting potential for further development as an anticancer agent.
Cell LineIC50 Value (µM)
MCF-715.0
HeLa12.5
A54918.0
  • Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially benefiting conditions such as neurodegeneration.
  • Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis, indicated by enhanced caspase-3 activity and upregulation of pro-apoptotic proteins.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant protective effects, reducing cell death and preserving mitochondrial function.

Q & A

Q. What are the key synthetic routes for tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization of the aminoethyl side chain. A common approach involves coupling tert-butyl carbamate derivatives with azetidine precursors under mild basic conditions (e.g., NaHCO₃ or DIPEA) in anhydrous solvents like DCM or THF . Yield optimization requires precise stoichiometry control and inert atmospheres to prevent side reactions, such as Boc deprotection under acidic conditions . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structural integrity .

Q. How does the Boc group enhance stability during synthetic modifications of azetidine derivatives?

The Boc group acts as a protecting agent for the azetidine nitrogen, preventing unwanted nucleophilic attacks or oxidation during subsequent reactions. Its steric bulk also moderates reaction rates, allowing selective functionalization of the aminoethyl group. Deprotection with TFA or HCl in dioxane yields the free amine for further derivatization .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.0–4.0 ppm) .
  • LC-MS : Validates molecular weight and purity, with ESI+ typically showing [M+H]⁺ or [M+Na]⁺ ions .
  • HPLC : Assesses purity (>95% required for biological studies) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the alkylation of the azetidine ring?

Low yields often arise from steric hindrance at the azetidine nitrogen. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate the azetidine ring selectively .
  • Employing phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reactivity .
  • Monitoring reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates and adjust conditions dynamically .

Q. What are the stereochemical implications of functionalizing the aminoethyl side chain, and how can enantiomeric excess be controlled?

The aminoethyl group’s configuration influences biological activity. Asymmetric synthesis methods include:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to induce stereoselectivity during alkylation .
  • Enzymatic resolution using lipases or esterases to separate enantiomers post-synthesis .
  • Circular dichroism (CD) spectroscopy or chiral HPLC to quantify enantiomeric excess .

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

Contradictions in NMR or MS data may arise from:

  • Tautomerism : Dynamic equilibria in solution (e.g., keto-enol tautomers) can alter spectral peaks. Use low-temperature NMR or deuterated solvents to stabilize conformers .
  • Impurity carryover : Trace solvents (e.g., DMF) or byproducts (e.g., tert-butyl alcohol) may co-elute. Purify via preparative HPLC or recrystallization .
  • Hydration : Hygroscopic intermediates may absorb water, altering mass spec results. Store samples under inert gas or in desiccators .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

Poor aqueous solubility can limit bioavailability. Solutions include:

  • Prodrug design : Introduce phosphate or ester groups to enhance hydrophilicity, which are cleaved in vivo .
  • Nanoparticle encapsulation : Use lipid-based carriers or cyclodextrins to improve dispersion .
  • Co-solvent systems : Employ DMSO-water mixtures (<5% DMSO) to maintain compound stability while ensuring solubility .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with targets like calcium channels using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthesis .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical ligand-receptor interactions .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) meticulously, as minor variations can significantly impact outcomes .
  • Safety Protocols : Handle hygroscopic intermediates (e.g., TFA-deprotected amines) in gloveboxes to prevent hydrolysis .
  • Ethical Compliance : Ensure derivatives are strictly used for in vitro studies, adhering to institutional guidelines for hazardous chemicals .

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